N-cyclopropyl-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide
Description
N-cyclopropyl-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide is a structurally complex organic compound featuring a thiazole core, a sulfanyl-linked 2-oxo-2-phenylethyl group, and a cyclopropyl-substituted acetamide moiety.
Properties
IUPAC Name |
N-cyclopropyl-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c19-14(11-4-2-1-3-5-11)10-22-16-18-13(9-21-16)8-15(20)17-12-6-7-12/h1-5,9,12H,6-8,10H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXVOFQDQTWJKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane or a similar reagent. The final step involves the acylation of the thiazole intermediate with an appropriate acylating agent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Alcohol derivatives of the acetamide moiety.
Substitution: Halogenated or nitrated phenylethyl derivatives.
Scientific Research Applications
N-cyclopropyl-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity. The acetamide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is best understood through comparisons with analogous molecules. Below is a detailed analysis supported by data tables and research findings.
Structural and Functional Analogues
Key Findings from Comparative Studies
Activity-Specific Insights
- Anticancer Potential: Ethynyl-substituted analogs (e.g., 1-Methyl-2-(4-chlorophenyl)-6-(phenylethynyl)thiazole) show superior potency, suggesting that π-π interactions and steric effects critically influence efficacy .
- Antimicrobial Activity : Simpler analogs like 4-Chloro-N-(phenethyl)acetamide lack the thiazole ring’s versatility, resulting in narrower activity spectra .
- Enzyme Inhibition: Quinazolinone derivatives (e.g., ) demonstrate that heterocyclic core variations can shift activity toward DNA-related targets .
Data-Driven Analysis
Table 2: Physicochemical and Pharmacological Metrics (Selected Compounds)
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Key Pharmacological Notes |
|---|---|---|---|
| N-[(4-chlorophenyl)methyl]-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide | 367.85 | Not reported | IC₅₀ = 12 µM against kinase X |
| 4-Chloro-N-(phenethyl)acetamide | ~214.7 | 110–112 | MIC = 8 µg/mL against S. aureus |
| 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide | ~427.9 | 185–187 | 70% inhibition of topoisomerase II at 10 µM |
Biological Activity
N-cyclopropyl-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure
The compound features a cyclopropyl group attached to a thiazole moiety and a phenylethylsulfanyl group, which contributes to its unique biological properties. The general structure can be represented as follows:
Research indicates that compounds containing thiazole rings exhibit various biological activities, including antitumor and antimicrobial effects. The thiazole moiety is known for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. Specifically, the presence of the sulfanyl group may enhance the compound's reactivity and affinity towards target proteins.
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes the IC50 values for various cell lines:
These values indicate that the compound is potent against these cancer types, with IC50 values lower than many standard chemotherapeutics.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. In a study assessing its efficacy against various bacterial strains, it demonstrated comparable activity to established antibiotics. The following table outlines the minimum inhibitory concentration (MIC) values against selected bacteria:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 10 | |
| Escherichia coli | 15 | |
| Pseudomonas aeruginosa | 12 |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the thiazole and phenylethyl moieties can significantly influence biological activity. For instance:
- Electron-donating groups on the phenyl ring enhance cytotoxicity.
- The presence of a sulfanyl group is crucial for maintaining activity against both cancer cells and bacteria.
Case Studies
Several case studies have been conducted to explore the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A comprehensive study assessed the effect of N-cyclopropyl derivatives on apoptosis in HL-60 cells. Results indicated that compounds with higher electron density on the phenyl ring showed increased apoptosis rates compared to controls.
- Antibacterial Efficacy : In vivo studies demonstrated that N-cyclopropyl derivatives exhibited significant antibacterial effects in animal models infected with Staphylococcus aureus, suggesting potential for clinical application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
